Arphamenine A

Description

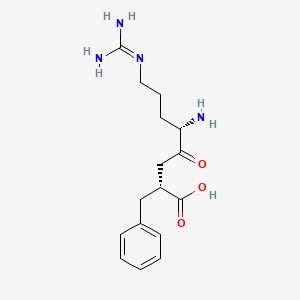

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24N4O3 |

|---|---|

Molecular Weight |

320.39 g/mol |

IUPAC Name |

(2R,5S)-5-amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid |

InChI |

InChI=1S/C16H24N4O3/c17-13(7-4-8-20-16(18)19)14(21)10-12(15(22)23)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,17H2,(H,22,23)(H4,18,19,20)/t12-,13+/m1/s1 |

InChI Key |

FQRLGZIGRMSTAX-OLZOCXBDSA-N |

SMILES |

C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC(=O)[C@H](CCCN=C(N)N)N)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O |

Synonyms |

5-amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid arphamenine A |

Origin of Product |

United States |

Historical Context of Arphamenine Identification

The identification of Arphamenine A occurred within a broader scientific effort to discover and characterize inhibitors of specific enzymes, which are crucial tools for understanding biological processes and potential therapeutic targets.

In 1983, a team of researchers led by Hamao Umezawa reported the discovery of two related compounds, this compound and Arphamenine B, as potent inhibitors of aminopeptidase (B13392206) B. nih.govjst.go.jp This discovery was the result of a screening program aimed at identifying microbial products with specific enzyme-inhibiting activities. The initial publication detailed their isolation from Chromobacterium violaceum and their inhibitory effects.

Following their initial discovery, the chemical structures of this compound and Arphamenine B were elucidated. A subsequent publication in the same year by Ohuchi and colleagues described the determination of their structures. jst.go.jp This structural elucidation was a critical step, allowing for a deeper understanding of their mechanism of action and paving the way for synthetic efforts. The identification of this compound as an aminopeptidase B inhibitor was significant as it provided a new chemical scaffold for researchers studying the role of this enzyme in various physiological and pathological processes. nih.govscbt.com

| Property | Finding |

| Producing Organism | Chromobacterium violaceum |

| Year of Discovery | 1983 |

| Initial Discoverers | Hamao Umezawa and colleagues |

| Primary Activity | Inhibition of Aminopeptidase B |

| Biosynthetic Precursors | Acetic acid, L-arginine, L-phenylalanine |

Biosynthetic Pathways and Enzymatic Machinery

Elucidation of Precursor Incorporation

The fundamental building blocks for the Arphamenine A molecule have been identified through biosynthetic studies. These studies have conclusively shown that the complex structure of this compound is derived from three primary precursors: the amino acids L-arginine and L-phenylalanine, and acetic acid (in the form of acetyl-CoA). nih.gov The incorporation of these molecules was confirmed using isotopically labeled compounds in cell-free systems, which allowed researchers to trace the atoms from the precursors to the final product. nih.gov L-Arginine provides the guanidino group and a portion of the backbone, L-phenylalanine contributes the benzyl (B1604629) group, and acetate (B1210297) is used to extend the carbon chain. nih.govnih.govasm.org

Characterization of Biosynthetic Enzymes

A crucial initial step in the biosynthesis of this compound is the modification of L-phenylalanine. This reaction is catalyzed by a phenylalanine aminotransferase. nih.gov This enzyme facilitates the conversion of L-phenylalanine into β-phenylpyruvic acid. nih.govresearchgate.net The activity of this aminotransferase was observed in cell-free extracts from the producing organism, Chromobacterium violaceum BMG361-CF4, confirming its role in the pathway. nih.gov Aminotransferases are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, a common reaction in amino acid metabolism. frontiersin.orggenome.jp

Identification of Biosynthetic Intermediates

The biosynthetic pathway has been further detailed by the isolation and characterization of key intermediates. bikaken.or.jp These compounds represent stable steps along the molecular assembly line leading to this compound.

As the direct product of the phenylalanine amino-transferase reaction, β-phenylpyruvic acid is the first major intermediate in the pathway. nih.govresearchgate.net Its formation from L-phenylalanine marks the commitment of the phenyl-containing precursor to the biosynthetic route. nih.gov This keto acid serves as the foundation upon which the rest of the molecule is built. nih.govcaymanchem.com

Following the formation of β-phenylpyruvic acid, the next identified step involves a condensation reaction. nih.govresearchgate.net In this key reaction, β-phenylpyruvic acid is attacked by acetyl-coenzyme A (acetyl-CoA), which is derived from acetate. nih.govasm.org This step, analogous to a Claisen condensation, forms benzylmalic acid. asm.orgasm.org The synthesis of [14C]-benzylmalic acid from β-phenylpyruvic acid and [14C]-acetyl-CoA was successfully demonstrated in a cell-free system, confirming its status as a crucial intermediate in the this compound biosynthetic pathway. nih.gov From benzylmalic acid, the pathway proceeds through further steps, including reductions that form intermediates like benzylsuccinic acid, before the final condensation with L-arginine to yield this compound. nih.govresearchgate.netasm.org

Enzymatic Targets and Molecular Mechanisms of Inhibition

Aminopeptidase (B13392206) B (AP-B) Inhibition

Aminopeptidase B (AP-B) is a key target of Arphamenine A. This enzyme is a Zn²⁺-dependent exopeptidase that selectively removes arginine and lysine (B10760008) residues from the N-terminus of various peptides. nih.govnih.gov AP-B is involved in the processing of bioactive peptides, including the conversion of glucagon (B607659) to miniglucagon. nih.gov

This compound is a potent and specific inhibitor of Aminopeptidase B. nih.gov Research on the recombinant form of AP-B has demonstrated that this compound inhibits the enzyme with a Kᵢ value of 20 nM . nih.gov This high potency underscores the strong affinity of this compound for the active site of AP-B. Further studies have corroborated this inhibitory effect, showing that this compound effectively inhibits both the wild-type and mutant forms of human APB, highlighting its direct interaction within the enzyme's substrate pocket. acs.org

| Enzyme | Inhibitor | Inhibition Constant (Kᵢ) |

|---|---|---|

| Aminopeptidase B (recombinant) | This compound | 20 nM |

| Aminopeptidase B (recombinant) | Arphamenine B | 20 nM |

| Aminopeptidase B (from insect cells) | This compound | 40 nM |

| Aminopeptidase B (from insect cells) | Arphamenine B | 40 nM |

The catalytic activity of Aminopeptidase B is critically dependent on the presence of a zinc ion (Zn²⁺) in its active site, classifying it as a zinc metalloenzyme. nih.govnih.gov The inhibitory mechanism of this compound is intrinsically linked to this zinc dependence. The enzyme's activity is effectively nullified by chelating agents such as EDTA and o-phenanthroline, which remove the essential zinc ion. nih.gov The activity can be subsequently restored by the addition of exogenous Zn²⁺, confirming the pivotal role of this metal ion in catalysis. nih.gov

The interaction of this compound with the active site of AP-B is thought to involve coordination with the catalytic zinc ion. This interaction mimics the binding of the natural substrate, thereby blocking the enzyme's catalytic function. While the precise coordination geometry of this compound within the AP-B active site has not been fully elucidated, its potent inhibitory constant suggests a highly specific and strong interaction with the zinc-coordinated catalytic machinery.

Inhibition of Other Aminopeptidases

The inhibitory profile of this compound extends beyond Aminopeptidase B to other related aminopeptidases, albeit with varying degrees of potency.

Aminopeptidase N (APN), also known as CD13, is a transmembrane ectoenzyme involved in a variety of cellular processes. Studies investigating the in vivo effects of various aminopeptidase inhibitors have shown that this compound can suppress the activity of splenic enzymes, including ectoenzymes like APN. nih.gov A multivariate analysis in this study indicated a close relationship between the in vivo effects of the inhibitors and their in vitro inhibitory actions, suggesting that this compound directly inhibits APN activity. nih.gov

Leucyl Aminopeptidases (LAPs) are a group of enzymes that preferentially cleave N-terminal leucine (B10760876) residues. This compound has been shown to inhibit LAPs from various organisms, particularly those from pathogenic protozoa. For instance, it is a known inhibitor of the M17 leucyl aminopeptidase from Trypanosoma cruzi (LAPTc). nih.gov Furthermore, this compound inhibits the in-vitro growth of Trypanosoma brucei brucei, suggesting that it targets essential aminopeptidases, likely LAPs, in this parasite as well. nih.govnih.gov

| Enzyme Source | Inhibitor | Reported Inhibitory Effect |

|---|---|---|

| Trypanosoma cruzi (LAPTc) | This compound | Identified as an inhibitor |

| Trypanosoma brucei brucei | This compound | Inhibits in-vitro growth |

Currently, there is a lack of specific research data on the direct inhibition of Aminopeptidase M by this compound. While other aminopeptidase inhibitors, such as Actinonin, are known to inhibit Aminopeptidase M, the effects of this compound on this particular enzyme have not been reported in the reviewed literature.

Detailed Kinetic Analysis of Enzyme Inhibition

The inhibitory prowess of this compound is best understood through a detailed kinetic analysis of its interaction with target enzymes. Such studies are fundamental in elucidating the potency, mechanism, and specificity of an inhibitor.

Determination of Inhibition Constants (IC50, Ki)

The potency of this compound as an enzyme inhibitor is quantified by its inhibition constants, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. The Ki value, on the other hand, is a more fundamental measure of the binding affinity between the inhibitor and the enzyme.

While specific IC50 values for this compound against its primary target, aminopeptidase B, are not extensively documented in publicly available literature, its inhibitory activity against other aminopeptidases has been characterized. For instance, in studies on leishmanial leucine aminopeptidase, this compound was identified as a non-tight binding inhibitor with a Ki value of approximately 70 μM acs.org. The relationship between IC50 and Ki is dependent on the type of inhibition and the substrate concentration, with the Cheng-Prusoff equation often used to interconvert these values for competitive inhibitors.

Table 1: Inhibition Constants of Selected Aminopeptidase Inhibitors

| Inhibitor | Target Enzyme | Ki Value | IC50 Value |

| This compound | Leishmanial Leucine Aminopeptidase | ~70 μM | Not Reported |

| Bestatin (B1682670) | Aminopeptidase M | 4.1 µM | Not Reported |

| Recombinant P. falciparum M1 Aminopeptidase (rPfA-M1) | 478.2 nM | Not Reported | |

| Actinonin | Leishmanial Leucine Aminopeptidase | ~1 nM | Not Reported |

This table is populated with available data and highlights areas where further research is needed.

Elucidation of Inhibition Type (Competitive, Non-competitive, Mixed)

Kinetic studies have been crucial in defining the mode of action of this compound. Research on its effect on leishmanial leucine aminopeptidase has demonstrated that this compound acts as a competitive inhibitor acs.org. This mode of inhibition implies that this compound directly competes with the substrate for binding to the active site of the enzyme. In a competitive inhibition model, the inhibitor's structure often bears a resemblance to the substrate, allowing it to be recognized and bound by the enzyme's active site, thereby preventing the substrate from binding and catalysis from occurring. The maximal velocity (Vmax) of the reaction remains unchanged in the presence of a competitive inhibitor, while the Michaelis constant (Km) increases, indicating a lower apparent affinity of the enzyme for its substrate.

Subsite Binding Mechanisms (e.g., S1', S2' Interactions)

The active site of aminopeptidases is composed of several subsites (S1, S1', S2', etc.) that accommodate the side chains of the amino acid residues of the peptide substrate. The specificity and affinity of an inhibitor are determined by how well its chemical moieties interact with these subsites.

Detailed experimental or high-resolution structural data elucidating the specific interactions of this compound with the S1' and S2' subsites of its target aminopeptidases are limited in the current body of scientific literature. However, based on its known structure and its role as a competitive inhibitor, it can be inferred that the side chains of this compound occupy these subsites in a manner that mimics the binding of a natural substrate. The guanidino group and the phenyl group of this compound are likely to play crucial roles in binding to the S1 and S1' pockets, respectively, which are often tailored to recognize basic and hydrophobic residues. Further structural studies, such as X-ray crystallography or molecular modeling, are necessary to precisely map these interactions and understand the molecular basis of its inhibitory specificity.

Comparative Mechanistic Studies with Established Aminopeptidase Inhibitors (e.g., Bestatin, Actinonin)

To contextualize the inhibitory profile of this compound, it is instructive to compare its mechanism with that of other well-characterized aminopeptidase inhibitors like Bestatin and Actinonin.

Bestatin , another natural aminopeptidase inhibitor, is also known to be a potent, slow-binding competitive inhibitor of several aminopeptidases, including aminopeptidase M nih.gov. Its structure, containing a non-proteinogenic α-hydroxy-β-amino acid, is thought to mimic the transition state of peptide hydrolysis. The Ki value for Bestatin against aminopeptidase M is 4.1 x 10⁻⁶ M (4.1 µM) nih.gov. This indicates a higher binding affinity for this particular enzyme compared to this compound's affinity for leishmanial leucine aminopeptidase. Like this compound, Bestatin's competitive nature implies that it directly interacts with the active site of the enzyme.

Actinonin , in contrast, exhibits a different kinetic profile. It is characterized as a tight-binding competitive inhibitor of leishmanial leucine aminopeptidase, with a significantly lower Ki of approximately 1 nM acs.org. The term "tight-binding" suggests a very slow dissociation rate from the enzyme, leading to a more prolonged and potent inhibition. Actinonin's mechanism often involves a two-step binding process, where an initial weak complex rapidly isomerizes to a more stable, tightly bound complex. This contrasts with the likely simpler, reversible binding mechanism of a non-tight binding inhibitor like this compound.

Structure Activity Relationships Sar and Rational Design of Analogues

Definition of Pharmacophoric Features for Aminopeptidase (B13392206) Inhibition

Arphamenine A's efficacy as an aminopeptidase B inhibitor is attributed to several key structural features that define its pharmacophore. medchemexpress.com These features are crucial for its interaction with the active site of the enzyme. The natural product's structure includes a terminal guanidino group, an α-amino acid residue, and a unique ketomethylene group linking it to a phenylacetyl moiety. google.com

Inhibition of aminopeptidases by analogues of bestatin (B1682670) and arphamenine has provided evidence for a specific mode of binding. acs.org The key pharmacophoric elements responsible for the inhibitory activity of this compound and its analogues are:

The basic side chain: The arginine-like side chain is crucial for specific recognition by aminopeptidase B, which preferentially cleaves peptides with N-terminal arginine and lysine (B10760008) residues.

The α-amino group: This group is essential for coordinating with the metal ions in the enzyme's active site.

The ketomethylene group: This non-hydrolyzable isostere of the scissile peptide bond mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition. nih.govsci-hub.se

The C-terminal hydrophobic group: The phenylacetyl moiety contributes to the binding affinity through hydrophobic interactions within the enzyme's active site.

Synthetic Strategies for this compound and its Stereoisomers (e.g., Epi-Arphamenine A)

The total synthesis of this compound and its stereoisomers has been a significant challenge, driving the development of novel synthetic methodologies. An early patented synthesis of this compound started from L-arginine, which was converted into an iodomethylketone derivative. google.com This intermediate was then reacted with a metal salt derivative of a benzyl-substituted malonic acid diester. google.com A key aspect of this and other synthetic routes is the use of protecting groups for the functional groups of L-arginine and the malonic acid derivatives, which can be removed under mild conditions to avoid racemization at the two asymmetrical carbon atoms. google.com

The synthesis of stereoisomers, such as epi-Arphamenine A, has been crucial for understanding the stereochemical requirements for potent inhibition. These syntheses often involve stereoselective reactions to control the configuration of the chiral centers. Efficient biocatalytic strategies have also been developed for the synthesis of chiral building blocks like 1,2-amino alcohols, which are relevant to the structures of aminopeptidase inhibitors. rsc.org Furthermore, minimal fluorous tagging strategies have been employed to facilitate the synthesis and separation of complete stereoisomer libraries of complex natural products, a technique that could be applicable to this compound analogues. nih.gov

Design and Synthesis of Arphamenine Analogues and Derivatives

The rational design of this compound analogues has been a major focus of research to improve its pharmacological properties. ijrpr.comnih.govnih.gov This involves a deep understanding of its SAR and the application of medicinal chemistry principles. ijrpr.com

Chemical Modifications for Enhanced Potency or Selectivity

Modifications of the this compound scaffold have been explored to enhance its potency and selectivity for different aminopeptidases. Research has shown that even small changes to the structure can have a significant impact on biological activity. For instance, the development of analogues with different side chains or modifications to the phenylacetyl group can alter the inhibitor's affinity and selectivity profile. The goal of these modifications is to create molecules with improved therapeutic potential. nih.govbiorxiv.org

Impact of Amide Bond Isosteres (e.g., Ketomethylene, Hydroxyethylene)

A key strategy in the design of this compound analogues has been the replacement of the peptide bond with isosteres that are resistant to enzymatic cleavage. sci-hub.senih.gov The ketomethylene group (-COCH2-) present in this compound is a prime example of a non-hydrolyzable amide bond isostere. nih.gov

Studies have explored the replacement of the scissile amide bond in peptide substrates with both ketomethylene and hydroxyethylene [-CH(OH)CH2-] functionalities. nih.gov While all ketomethylene isosteres examined were found to be weak inhibitors of leucine (B10760876) aminopeptidase and aminopeptidase M, the ketomethylene inhibitor LysK(RS)Phe demonstrated potent inhibition comparable to this compound. nih.gov This highlights the critical role of the specific amino acid residues flanking the isostere.

The synthesis of peptides containing the hydroxyethylene isostere proved to be more challenging due to competing lactone and lactam formation. nih.gov Other amide isosteres, such as trifluoroethylamines and various heterocyclic rings (e.g., triazoles, imidazoles), have been successfully used in drug design to improve metabolic stability and pharmacokinetic profiles. u-tokyo.ac.jpdrughunter.com The application of these diverse isosteres offers a promising avenue for the development of novel this compound-based inhibitors with enhanced drug-like properties. sci-hub.senih.govresearchgate.net

Computational and In Silico Approaches in SAR

Computational methods have become indispensable tools in the study of SAR and the rational design of this compound analogues. derpharmachemica.com These in silico approaches provide valuable insights into the molecular interactions between the inhibitor and the enzyme, guiding the design of new and more effective compounds. ijrpr.comresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are used to predict the binding mode of this compound and its analogues within the active site of aminopeptidases. slideshare.netnih.govpomics.com These studies help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitor's affinity and selectivity. nih.gov By understanding these interactions at the atomic level, researchers can rationally design modifications to the inhibitor's structure to improve its binding characteristics. researchgate.net

For example, docking studies can be used to evaluate the potential of novel this compound derivatives to bind to the target enzyme before they are synthesized, saving time and resources. derpharmachemica.com Furthermore, these computational models can help to explain the observed SAR data, providing a theoretical basis for the experimental findings. The integration of computational and experimental approaches is a powerful strategy for the discovery and optimization of new aminopeptidase inhibitors based on the this compound scaffold. researchgate.netfip.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural and physicochemical properties. chemmethod.com These properties, known as molecular descriptors, can be categorized as electronic, steric, hydrophobic, and topological. mdpi.com

While extensive research has been conducted on the structure-activity relationships of this compound and its analogues, specific QSAR models for this class of compounds are not extensively reported in the reviewed scientific literature. However, the principles of QSAR are widely applied in the rational design of enzyme inhibitors and could be a valuable tool for optimizing this compound derivatives. chemmethod.comnih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of this compound analogues with experimentally determined inhibitory activities against a specific target, such as Aminopeptidase B, would be compiled. ijpsr.com

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as size, shape, polarity, and charge distribution. ijpsr.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. chemmethod.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability and prevent overfitting. imrpress.com

The resulting QSAR model can be used to predict the biological activity of newly designed, yet unsynthesized, this compound analogues. nih.gov This allows medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process. imrpress.com For instance, QSAR models have been successfully developed for other aminopeptidase inhibitors, demonstrating the feasibility of this approach for similar compound classes. frontiersin.org By identifying the key structural features that positively or negatively influence inhibitory activity, QSAR provides a rational basis for the further design and optimization of this compound-based inhibitors.

Machine Learning Applications for Activity Prediction

Machine learning (ML), a subset of artificial intelligence, encompasses a range of algorithms that can learn patterns from data and make predictions on new, unseen data. researchgate.net In drug discovery, ML models are increasingly used to predict the biological activity of chemical compounds, offering a rapid and cost-effective alternative to experimental screening. frontiersin.org

Direct applications of machine learning models specifically for predicting the activity of this compound derivatives are not prominently featured in the surveyed literature. However, the methodologies are well-established and hold significant potential for this class of compounds. ML can be applied to various aspects of the drug design pipeline, from predicting a compound's therapeutic activity to assessing its metabolic fate. nih.govnih.gov

Supervised learning is the most common approach for activity prediction. nih.gov This involves training a model on a dataset of molecules with known activities. Common supervised learning algorithms include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control for overfitting. nih.gov

Support Vector Machines (SVM): A powerful algorithm that finds an optimal hyperplane to separate data points into different classes (e.g., active vs. inactive). nih.gov

Artificial Neural Networks (ANN): Complex models inspired by the human brain that can learn intricate, non-linear relationships between molecular features and activity. nih.govmdpi.com

To develop an ML model for this compound analogues, a dataset of derivatives and their corresponding inhibitory activities against Aminopeptidase B would be required. The process would involve:

Data Curation: Gathering a high-quality dataset of this compound analogues with measured biological activities.

Feature Engineering: Representing each molecule as a set of numerical features (descriptors) or as a molecular graph.

Model Training: Training various ML algorithms on the curated dataset to learn the structure-activity relationship. nih.gov

Model Evaluation: Assessing the model's predictive performance on an independent test set of molecules not used during training. nih.gov

Once validated, such a model could rapidly screen virtual libraries of novel this compound derivatives to identify promising candidates for synthesis and experimental testing. mdpi.comscbt.com This in silico approach significantly accelerates the hit-to-lead optimization process. scbt.com For example, machine learning models have been successfully used to predict the anticancer activity of various compound classes and to identify novel inhibitors for different biological targets. frontiersin.orgmdpi.com The application of these advanced computational tools could therefore be instrumental in the rational design and discovery of next-generation inhibitors based on the this compound scaffold.

The inhibitory activity of this compound against Aminopeptidase B is intricately linked to its unique chemical structure. Understanding the structure-activity relationships (SAR) of this compound and its naturally occurring counterpart, Arphamenine B, is crucial for the rational design of more potent and selective inhibitors. nih.gov Arphamenines are distinguished by a central ketomethylene group and a terminal guanidino moiety.

Key structural features of this compound that are critical for its biological activity have been elucidated through the synthesis and evaluation of various derivatives. The primary target of this compound is Aminopeptidase B, an enzyme that preferentially cleaves basic amino acids from the N-terminus of peptides. nih.gov

Studies on Arphamenine derivatives have revealed several important SAR insights:

The Guanidino Group: The presence of the basic guanidino group is a key determinant of the inhibitory activity against Aminopeptidase B. This group mimics the side chain of arginine, a natural substrate for the enzyme.

The Ketomethylene Isostere: The replacement of a peptide bond with a ketomethylene moiety (-COCH2-) in this compound is a critical feature for its inhibitory mechanism.

Stereochemistry: The stereochemistry of the amino and hydroxyl groups significantly influences the potency of inhibition.

The rational design of analogues has often focused on modifying the side chains and the core structure to improve binding affinity and selectivity. For example, replacing the amide bond in other aminopeptidase inhibitors like bestatin with a methylene (B1212753) group (-CH2-) has been shown to produce potent inhibitors of arginine aminopeptidase. ijpsr.com This suggests that modifications to the backbone of this compound could also lead to novel inhibitors. A study on bestatin and arphamenine analogues provided evidence for a mode of binding where the inhibitor interacts with the S1' and S2' subsites of the enzyme, rather than the S1 and S1' subsites occupied by substrates. ijpsr.com This finding opens up new avenues for the rational design of inhibitors that exploit these alternative binding sites.

The table below summarizes the inhibitory activity of this compound and related compounds against Aminopeptidase B.

| Compound | Structure | IC50 (µg/mL) vs. Aminopeptidase B |

| This compound | Natural product with a terminal guanidino group and a specific stereochemistry. | 0.03 |

| Arphamenine B | Natural product, diastereomer of this compound. | 0.05 |

| Bestatin | A dipeptide-like inhibitor of various aminopeptidases. | 0.04 |

| Amastatin (B1665947) | A modified tetrapeptide that inhibits several aminopeptidases. | 0.4 |

Data sourced from studies on aminopeptidase B inhibitors. nih.gov

The data indicates that both this compound and B are highly potent inhibitors of Aminopeptidase B, with IC50 values in the nanomolar range. Their potency is comparable to that of Bestatin, another well-known aminopeptidase inhibitor. The slightly higher activity of this compound compared to Arphamenine B highlights the importance of the specific stereochemical configuration for optimal enzyme inhibition. The rational design of new analogues continues to be an active area of research, with the goal of developing inhibitors with improved pharmacological properties.

Broader Biological Relevance and Cellular System Interactions

Modulation of Endogenous Peptide Processing

The primary mechanism of action for Arphamenine A involves the targeted inhibition of aminopeptidases, which directly alters the metabolic pathways of several bioactive peptides. This modulation has been notably studied in the context of the renin-angiotensin system and opioid peptides like enkephalins.

This compound has been identified as a key tool in understanding the enzymatic processing of angiotensin peptides, which are central to the regulation of blood pressure and cardiovascular homeostasis. nih.gov Research in rat cardiac fibroblasts has revealed the presence of two distinct arginine-aminopeptidase activities involved in angiotensin turnover. nih.govoup.com One of these is an "arphamenine-sensitive" aminopeptidase (B13392206), which has been identified as aminopeptidase B (APB). nih.govoup.com

In these cardiac fibroblasts, this compound specifically inhibits the chloride-stimulated activity of aminopeptidase B. oup.comoup.com This enzyme is involved in the processing of various angiotensin peptides. nih.gov The study demonstrated that angiotensin peptides could inhibit the hydrolysis of a synthetic substrate, indicating their interaction with the enzyme. oup.comoup.com Furthermore, transforming growth factor-beta1 (TGF-β1), a key molecule in tissue fibrosis, was found to stimulate both arphamenine-sensitive and insensitive aminopeptidase activities. nih.govoup.com These findings suggest that by inhibiting APB, this compound can modulate the local processing of angiotensin peptides within the myocardium, potentially influencing processes like cardiac fibrosis. nih.gov

Table 1: Arginine-Aminopeptidase (Arg-AP) Activity in Rat Cardiac Fibroblasts

| Enzyme Activity | Characteristics | Effect of this compound | Role in Angiotensin Turnover |

|---|---|---|---|

| Arphamenine-Sensitive Arg-AP (Aminopeptidase B) | Chloride-stimulated activity. nih.govoup.com | Specifically inhibited by this compound. nih.govoup.com | Participates in the hydrolysis of angiotensin peptides. nih.govoup.com |

| Arphamenine-Insensitive Arg-AP | Chloride-insensitive activity. nih.govoup.com | Not inhibited by this compound. nih.gov | Contributes to the hydrolysis of various angiotensin peptides. nih.govoup.com |

Enkephalins are endogenous opioid peptides involved in pain modulation and other neurological functions. Their biological activity is terminated by rapid degradation by various peptidases. This compound has been shown to be a useful compound for inhibiting the enzymes responsible for this degradation. nih.gov

Studies using enzymes purified from the longitudinal muscle of the bovine small intestine identified several enkephalin-degrading enzymes, including aminopeptidase, dipeptidyl aminopeptidase, and carboxypeptidase. nih.gov this compound, a known potent inhibitor of aminopeptidase B, effectively inhibited all of these enkephalin-degrading enzymes. nih.gov Specifically, at a concentration of 250 µM, this compound demonstrated significant inhibition of dipeptidyl aminopeptidase A (36.6%) and B (44.1%). researchgate.net This broad inhibitory action on peptidases that break down enkephalins highlights its potential to prolong the analgesic and other neurological effects of these endogenous opioids. nih.govresearchgate.net The inhibitory activities of this compound and its analogues against these enzymes have been a subject of synthetic chemistry studies aiming to develop more potent and selective inhibitors. nih.gov

Table 2: Inhibition of Enkephalin-Degrading Enzymes by this compound

| Enzyme | Source | Substrate Example | Inhibition by this compound (250 µM) |

|---|---|---|---|

| Dipeptidyl Aminopeptidase A (DPP-A) | Bovine Small Intestine researchgate.net | Leu-enkephalin researchgate.net | 36.6% researchgate.net |

| Dipeptidyl Aminopeptidase B (DPP-B) | Bovine Small Intestine researchgate.net | Leu-enkephalin researchgate.net | 44.1% researchgate.net |

| General Enkephalin-Degrading Enzymes | Bovine Small Intestine nih.gov | Enkephalins nih.gov | Effective inhibitor nih.gov |

Impact on Cellular Homeostasis and Signaling

Cellular homeostasis is the process by which cells maintain a stable internal environment in response to external changes. phd-cell-signaling.at This balance is critical for cell function and survival. phd-cell-signaling.at By interfering with key enzymatic activities, this compound can influence fundamental cellular processes such as growth, differentiation, and programmed cell death (apoptosis).

The differentiation of cells into specialized types is a fundamental process in multicellular organisms, governed by the expression of specific genes. savemyexams.com Aminopeptidases, the targets of this compound, can play a role in controlling cell growth and differentiation. scispace.commedchemexpress.com

Research on human promyelocytic leukemia cells (HL-60) investigated the effects of various enzyme inhibitors, including this compound and B, on cell growth and differentiation. nih.gov The study aimed to determine if these inhibitors could suppress proliferation and induce the cells to differentiate into more mature, non-cancerous cell types. nih.gov While the detailed outcomes for this compound were part of a broader screening, its inclusion suggests a potential role in influencing the pathways that govern leukemic cell proliferation and maturation. nih.gov Factors that mediate the growth and division of B cells are known as B cell Growth and Differentiation Factors (BCGFs and BCDFs). wikipedia.org

Apoptosis is a form of programmed cell death essential for normal tissue development and homeostasis. bio-rad-antibodies.com The potential for aminopeptidase inhibitors to induce apoptosis has been explored as a therapeutic strategy, particularly in cancer. capes.gov.br

Studies on human leukemic cell lines investigated the growth-inhibitory and apoptosis-inducing effects of several aminopeptidase inhibitors. capes.gov.brnih.gov In these studies, the aminopeptidase N (CD13) inhibitor bestatin (B1682670) was shown to inhibit cell proliferation and induce apoptosis, confirmed by DNA fragmentation and caspase-3 activation. capes.gov.br However, other aminopeptidase inhibitors, specifically Arphamenine B and amastatin (B1665947) A, showed no growth inhibitory effects on the same cell lines. capes.gov.brnih.gov This finding is significant as it suggests that the induction of apoptosis is not a universal feature of all aminopeptidase inhibitors and that the specific enzyme targeted and the cellular context are critical. While this compound was not explicitly tested in this specific study, the negative result for the closely related Arphamenine B implies that it may not be a potent inducer of apoptosis in these particular cancer cells. capes.gov.brnih.gov

The inflammatory response is a complex biological process involving various cells and soluble mediators. frontiersin.orgnih.gov Aminopeptidases are involved in this process through their ability to process cytokines and other inflammatory peptides. For instance, the processing of pro-tumor necrosis factor-alpha (proTNFα) at the cell surface is a key step in the inflammatory cascade. research-solution.com

This compound, by inhibiting specific aminopeptidases, has the potential to modulate these inflammatory pathways. research-solution.com While direct, extensive studies on this compound's anti-inflammatory effects are limited, its known inhibition of aminopeptidase B, an enzyme implicated in processing bioactive peptides, provides a mechanistic link. jst.go.jp The modulation of peptide signals at the cellular level is a recognized mechanism for altering pathological homeostasis and affecting the dynamic balance of the immunological system. scispace.com Therefore, by altering the turnover of peptides involved in inflammation, this compound could play a role in modulating the intensity and duration of inflammatory responses. research-solution.com

Interaction with Cellular Transport Systems

This compound's interaction with cellular transport mechanisms has been a subject of specific investigation, particularly concerning its relationship with transporters responsible for nutrient and drug uptake.

Investigation of Oligopeptide/H+ Symporter (PepT System) Involvement

Research has focused on the interaction between this compound and the proton-coupled oligopeptide transport (POT or PepT) family. wikipedia.org These transporters, such as PepT1 and PepT2, are integral membrane proteins that facilitate the cellular uptake of di- and tripeptides and are crucial in pharmacology for their ability to transport peptidomimetic drugs. researchgate.net PepT1 is primarily found in the small intestine, while PepT2 is located in tissues like the kidney. researchgate.netsolvobiotech.com

Studies utilizing Caco-2 cells, a human intestinal epithelial cell line, demonstrated that this compound markedly inhibits the uptake of the dipeptide glycylsarcosine. tandfonline.com This interaction pointed toward the involvement of a specific transport mechanism, identified as the PepT system. tandfonline.com The transport of this compound itself was found to be dependent on a proton gradient, a characteristic feature of the PepT family, which couples substrate translocation with the movement of H+ ions. wikipedia.orgtandfonline.com Further evidence from transport studies showed that the apical-to-basal flux of this compound across Caco-2 cell monolayers was significantly reduced in the presence of Gly-Gly, a competitive substrate for the PepT system. tandfonline.com This suggests a direct interaction and competition at the transporter level.

Characterization of Substrate vs. Inhibitor Properties in Transport

Initially, due to its ability to reduce the transport of other dipeptides, this compound was considered a possible inhibitor of the PepT system. tandfonline.comnih.gov However, subsequent detailed investigations have clarified its role. Although this compound is an analog of the dipeptide Arg-Phe, its structure is unique as the typical peptide bond is replaced by a ketomethylene function. tandfonline.com Despite the absence of this bond, studies revealed that this compound is not a true inhibitor but is, in fact, a substrate for the transporter. tandfonline.comnih.gov

The apparent inhibition is the result of competition for the same transport machinery. tandfonline.com Research demonstrated that this compound is transported transepithelially in a process driven by a proton gradient. tandfonline.comnih.gov The affinity of this compound for the transporter is notably high, which explains its potent competitive activity against other dipeptide substrates. tandfonline.com This discovery expanded the known substrate specificity of the PepT system, indicating that an intramolecular peptide bond is not an absolute requirement for transport. tandfonline.com

| Parameter | Value | System/Condition | Source |

|---|---|---|---|

| Ki (Inhibition Constant) | 0.17 mM | Competitive inhibition of 14C-glycylsarcosine uptake in Caco-2 cells | tandfonline.com |

| Km (Michaelis Constant) | 0.14 mmol/L | Transport by PepT1 | nih.gov |

Contributions to Extracellular Matrix Dynamics

This compound has been shown to influence the complex environment of the extracellular matrix (ECM), primarily through its effects on key structural proteins and regulatory enzymes in fibroblastic cells.

Influence on Collagen Production in Fibroblastic Cells

In studies using cardiac fibroblasts from rats, this compound demonstrated a clear ability to modulate collagen synthesis. researchgate.netnih.gov The compound was found to reduce both soluble and non-soluble collagen production in both control fibroblasts and those stimulated with Transforming Growth Factor-beta1 (TGF-β1), a potent inducer of collagen synthesis. researchgate.netnih.govnih.gov Furthermore, this compound was observed to decrease the expression of collagen type I and type III, but this effect was noted specifically in the TGF-β1-treated fibroblasts. researchgate.netnih.gov This indicates that this compound can interfere with the pathways that lead to the accumulation of collagen, a primary component of the ECM.

Modulation of Matrix Metalloproteinase (MMP) and Lysyl Oxidase Activities

The influence of this compound extends to enzymes that regulate ECM structure and integrity. Matrix metalloproteinases (MMPs) are zinc-dependent enzymes responsible for degrading ECM components, including collagen, and are involved in tissue remodeling. nih.govmdpi.com Research on cardiac fibroblasts showed that this compound inhibits the activity of both MMP-1 and MMP-2 in the conditioned media of these cells. researchgate.netnih.gov

In addition to its effects on MMPs, this compound also has a pronounced inhibitory effect on lysyl oxidase activity. researchgate.netnih.gov Lysyl oxidase is a critical enzyme that catalyzes the cross-linking of collagen and elastin, a final step required for the formation of a stable and functional ECM. nih.gov The inhibition of lysyl oxidase by this compound accompanies the observed reduction in collagen production, suggesting a multi-faceted impact on ECM dynamics. researchgate.netnih.gov

| Target | Observed Effect | Condition | Source |

|---|---|---|---|

| Soluble Collagen Production | Reduced | Control and TGF-β1-treated cells | researchgate.netnih.gov |

| Non-Soluble Collagen Production | Reduced | Control and TGF-β1-treated cells | researchgate.netnih.gov |

| Collagen Type I & III Expression | Decreased | TGF-β1-treated cells only | researchgate.netnih.gov |

| MMP-1 Activity | Inhibited | Conditioned media of control and TGF-β1-treated cells | researchgate.netnih.gov |

| MMP-2 Activity | Inhibited | Conditioned media of control and TGF-β1-treated cells | researchgate.netnih.gov |

| Lysyl Oxidase Activity | Inhibited | Conditioned media of control and TGF-β1-treated cells | researchgate.netnih.gov |

Mechanistic Basis of Antiproliferative and Antifungal Activities

The antiproliferative and antifungal activities of this compound are mechanistically rooted in its primary biochemical function as a potent and specific inhibitor of certain aminopeptidases. Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, playing vital roles in protein turnover, maturation, and degradation.

The primary target of this compound is aminopeptidase B. researchgate.netnih.gov By inhibiting this enzyme, this compound can disrupt cellular protein processing and homeostasis. Such disruption can interfere with the normal cell cycle and vital metabolic pathways, leading to an antiproliferative effect. For instance, the proliferation of certain cell types, like endothelial cells, can be affected by the inhibition of aminopeptidases, although a related compound, arphamenine B, did not significantly affect HUVEC proliferation at tested concentrations. nih.gov The antiproliferative mechanism of many chemical agents involves arresting the cell cycle at specific phases, such as the S-phase, and inducing programmed cell death, or apoptosis. researchgate.netrsc.org

Similarly, the antifungal activity likely stems from the inhibition of essential aminopeptidases in fungal organisms. Fungi rely on these enzymes for nutrient acquisition, cell wall maintenance, and other critical physiological processes. nih.gov By blocking the function of these enzymes, this compound can compromise the structural integrity and viability of fungal cells. The mechanisms of action for various antifungal compounds often involve damaging the cell membrane, inhibiting the synthesis of essential components like ergosterol, or interfering with DNA synthesis. scielo.br Research on other peptidomimetics has shown that they can potently inhibit peptidases in pathogenic organisms like Leishmania, with this compound demonstrating inhibitory activity (Ki = 4.37 μM) against Peptidase T from this parasite, highlighting its potential to disrupt critical enzymatic functions in microorganisms. researchgate.net

Impact on Cancer Cell Lines (e.g., Sarcoma 180, Invasive Micropapillary Carcinoma)

This compound has demonstrated inhibitory effects on specific cancer cell lines, notably Sarcoma 180 (S-180) and invasive micropapillary carcinoma (IMC). medchemexpress.commedchemexpress.com Its primary mechanism in this context is the inhibition of aminopeptidase B, an enzyme that plays a role in various cellular processes. medchemexpress.commedchemexpress.combikaken.or.jp

Sarcoma 180: Research has shown that this compound can inhibit Sarcoma 180 cells. medchemexpress.commedchemexpress.com Sarcoma 180 is a transplantable tumor cell line used in cancer research to study the effects of potential antitumor agents. nih.gov Studies involving Sarcoma 180 often measure tumor growth inhibition and animal survival rates to assess the efficacy of a given compound. nih.gov The inhibitory action of this compound on aminopeptidase B is a key factor in its observed anti-sarcoma activity. medchemexpress.commedchemexpress.com

Invasive Micropapillary Carcinoma (IMPC): this compound is also recognized for its inhibitory activity against invasive micropapillary carcinoma. medchemexpress.commedchemexpress.com IMPC is a rare and aggressive subtype of breast cancer characterized by a high propensity for lymph node metastasis. researchgate.netnih.govclinicsearchonline.org The unique structure of IMPC, with tumor cell clusters in empty spaces, is thought to contribute to its mobility and invasive nature. researchgate.neteurjbreasthealth.com The ability of this compound to inhibit this type of cancer highlights its potential as a subject for further oncological research. medchemexpress.commedchemexpress.com

Table 1: Research Findings on this compound's Impact on Cancer Cell Lines

| Cancer Cell Line | Observed Effect | Primary Mechanism of Action | References |

|---|---|---|---|

| Sarcoma 180 | Inhibition of cancer cell activity | Inhibition of Aminopeptidase B | medchemexpress.commedchemexpress.com |

Disruption of Microtubule Function (as a Phenylalanine Derivative)

This compound, a derivative of the amino acid phenylalanine, has been identified as a novel microtubule-disrupting agent. nih.govresearchgate.net This activity distinguishes it from many other well-known tubulin inhibitors. nih.govresearchgate.netresearchgate.net Microtubules are essential cytoskeletal components involved in critical cellular processes, including cell division, motility, and intracellular transport, making them a key target for anticancer drugs. nih.govresearchgate.net

In a screening study using a mitotic-arrest mutant of Aspergillus nidulans, this compound was one of four phenylalanine derivatives found to have microtubule-disrupting capabilities. nih.govresearchgate.net The study revealed that these derivatives induce a selective loss of both α- and β-tubulins, the protein subunits that form microtubules. nih.govresearchgate.netresearchgate.net This mechanism, which involves the accompanying loss of tubulin proteins, is different from that of conventional microtubule inhibitors which typically affect the assembly of tubulin dimers into microtubules. nih.govresearchgate.netresearchgate.net The effect of this compound on the recovery of growth from mitotic arrest in the mutant fungus was found to be similar to that of the antifungal agent benomyl. nih.gov

Table 2: Research Findings on this compound's Disruption of Microtubule Function

| Feature | Description | Research Context | Mechanism | References |

|---|---|---|---|---|

| Compound Class | Phenylalanine Derivative | Identified in a screening for microtubule-disrupting agents. | The phenylalanine structure is key to its activity. | nih.govresearchgate.net |

| Target | Microtubules (α- and β-tubulins) | Studied in a mitotic-arrest mutant of Aspergillus nidulans. | Causes selective loss of microtubule structures and tubulin proteins. | nih.govresearchgate.netresearchgate.net |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Arphamenine B |

| Phenylalanine |

| Benomyl |

| α-tubulin |

Advanced Research Methodologies and Future Directions

Development of High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) is a foundational process in drug discovery that facilitates the automated testing of large numbers of compounds against a specific biological target. bmglabtech.com For inhibitors like Arphamenine A, the development of robust HTS assays is crucial for identifying and optimizing potent and selective molecules. nih.govresearchgate.net These assays are designed for miniaturization and automation, allowing for the rapid screening of extensive compound libraries to identify "hits" that can be developed into therapeutic leads. bmglabtech.com

A significant advancement in HTS is the adoption of label-free detection methods like RapidFire Mass Spectrometry (MS). psu.edu This technology offers a direct and highly sensitive way to measure enzyme activity by quantifying the substrate and product, thus avoiding the interference issues often associated with traditional reporter-based assays. dundee.ac.uk The RapidFire system automates solid-phase extraction (SPE) for rapid sample cleanup, enabling a throughput of seconds per sample, which was previously a bottleneck for using mass spectrometry in HTS. psu.eduresearchgate.net

In a notable application, a RapidFire MS-based assay was developed and validated for the high-throughput screening of inhibitors against the major M17-leucyl aminopeptidase (B13392206) from Trypanosoma cruzi (LAPTc), a promising drug target for Chagas disease. nih.govresearchgate.net this compound was used as a known broad-spectrum aminopeptidase inhibitor to validate this assay. nih.govresearchgate.netmedvik.cz The assay demonstrated excellent suitability for HTS, with a high signal-to-noise ratio and reduced enzyme consumption compared to fluorescence-based methods. nih.govresearchgate.net This successful application underscores the power of RapidFire MS in screening for specific inhibitors of aminopeptidases, the primary targets of this compound. nih.govresearchgate.net

Table 1: Validation of LAPTc HTS Assays Using Known Inhibitors

| Compound | Assay Method | IC₅₀ (μM) | Source(s) |

|---|---|---|---|

| This compound | RapidFire Mass Spectrometry | 15.75 | nih.gov, researchgate.net |

| Bestatin (B1682670) | RapidFire Mass Spectrometry | 0.35 | nih.gov, researchgate.net |

Alongside mass spectrometry, fluorogenic and spectrophotometric assays remain valuable tools in enzyme kinetics and HTS. These methods rely on substrates that release a fluorescent or colored molecule upon enzymatic cleavage. For aminopeptidases, common fluorogenic substrates include aminoacyl-7-amido-4-methylcoumarin (AMC) or aminoacyl-β-naphthylamide (βNA), while spectrophotometric assays may use substrates like aminoacyl-p-nitroanilide (pNA). asm.orgacs.org

In the context of screening for LAPTc inhibitors, a fluorogenic assay using a Leu-7-amido-4-methylcoumarin-based substrate was developed and optimized in parallel with the RapidFire MS assay. nih.govresearchgate.netmedvik.cz The activity is measured by detecting the released 7-amino-4-methylcoumarin (B1665955) via spectrofluorophotometry. acs.org While effective, such reporter-based systems can sometimes be compromised by compounds that interfere with the fluorescent signal or the reporter enzyme itself. dundee.ac.uk Therefore, optimization involves careful selection of substrates, determination of ideal kinetic parameters (Kₘ and kₖₐₜ), and establishing assay conditions (e.g., pH, temperature, incubation time) that ensure a linear and robust response. asm.orgnih.gov Studies on human aminopeptidase B, for example, have utilized fluorogenic substrates like Arg-MCA to characterize the enzyme and evaluate the inhibitory effects of compounds including this compound and B. acs.org

Advanced In Vitro and In Vivo Mechanistic Investigations

Beyond initial screening, understanding the biological consequences of inhibiting a target is critical. Advanced in vitro and in vivo models are essential for elucidating the pathways affected by this compound and for validating its targets in a physiological context. sitoolsbiotech.com

Modern cell culture has moved beyond simple 2D monolayers to more physiologically relevant 3D models, such as spheroids and organoids. abcam.com These models better replicate the complex cell-cell and cell-matrix interactions of tissues in vivo, providing superior insights into disease progression and drug response. abcam.commdpi.com Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the architecture and function of an organ and are particularly valuable for disease modeling and personalized medicine. abcam.com

For a compound like this compound, which targets aminopeptidases involved in various cellular functions, these advanced cell culture models are instrumental. nih.gov They can be used to elucidate the downstream effects of enzyme inhibition on specific signaling pathways. mdpi.com For instance, by treating disease-relevant cell models (e.g., cancer spheroids or parasite cultures) with this compound, researchers can use molecular biology techniques to probe changes in key pathways like the MAPK or PI3K/AKT signaling cascades. abcam.commdpi.com Such studies are crucial for connecting the inhibition of a specific aminopeptidase to a cellular phenotype and for understanding the broader mechanism of action. frontiersin.org

Target validation is a critical step in drug discovery, confirming that modulating a specific biological target will have the desired therapeutic effect in a living organism. sitoolsbiotech.com Animal models that accurately recapitulate human diseases are indispensable for this purpose. nih.govamazon.com The failure to adequately validate a target is a major reason for the high attrition rates of drugs in clinical trials. sitoolsbiotech.com

In the context of this compound, after identifying a target enzyme (e.g., LAPTc in T. cruzi) and demonstrating inhibition in biochemical and cell-based assays, the next logical step is validation in an appropriate animal model. nih.govresearchgate.net For Chagas disease, this would involve using a mouse model of T. cruzi infection. Administering an optimized inhibitor based on the this compound scaffold would allow researchers to assess whether inhibiting the target enzyme in vivo leads to a reduction in parasite burden and an amelioration of disease symptoms. Such studies provide the necessary preclinical proof-of-concept before a compound can advance toward human trials. nih.gov

Omics-Based Approaches for Identifying Novel Biological Targets

The complexity of biological systems often means that a "one gene, one disease" approach is insufficient. pluto.bio Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level view of disease pathology, enabling the discovery of novel drug targets and biomarkers. pluto.biomdpi.comfrontlinegenomics.com By analyzing how different biological layers interact and change in a disease state, researchers can identify critical nodes in molecular networks that may serve as new therapeutic targets. nih.govresearchgate.net

For a compound like this compound, omics approaches can be applied in several ways. A chemoproteomics strategy could be used to identify the full spectrum of proteins that this compound interacts with directly or indirectly in a cell, potentially revealing new targets beyond the known aminopeptidases. Furthermore, treating cells or tissues with this compound and subsequently performing multi-omic analyses (e.g., transcriptomics and proteomics) can reveal the global cellular response to the compound. This can uncover which pathways are most significantly perturbed, offering insights into its mechanism of action and potentially identifying new disease indications where such pathway modulation would be beneficial. frontlinegenomics.com This holistic approach is key to unlocking the full therapeutic potential of established chemical probes and accelerating the development of next-generation precision medicines. mdpi.comresearchgate.net

Integration of Cheminformatics and Bioinformatics for Comprehensive Data Analysis

The study of natural compounds like this compound has been significantly enhanced by the convergence of cheminformatics and bioinformatics. slideshare.net These computational disciplines provide powerful tools for analyzing complex biological and chemical data, accelerating the journey from compound discovery to mechanistic understanding. researchgate.net

Cheminformatics focuses on the storage, retrieval, and analysis of chemical information. slideshare.net A key application in the context of this compound is the development of Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.orgnih.gov QSAR analysis establishes a mathematical correlation between the structural properties of a molecule and its biological activity. wikipedia.orgmdpi.com For a series of this compound analogs, a QSAR model could predict their inhibitory potency against a target aminopeptidase based on descriptors like molecular weight, hydrophobicity, and electronic properties. This allows for the in-silico design of new, potentially more potent inhibitors before undertaking their chemical synthesis. mdpi.comcreative-proteomics.com Furthermore, molecular docking simulations, a staple of cheminformatics, can model the interaction between this compound and the active site of its target enzymes, providing a three-dimensional view of the binding mode and highlighting key interactions that determine its inhibitory effect.

Bioinformatics complements this by analyzing biological data, such as genomic and proteomic information. slideshare.net For this compound, bioinformatics is crucial for target identification and validation. researchgate.net For instance, the identification of M17 leucine (B10760876) aminopeptidases (LAPs) as essential enzymes in parasites like Trypanosoma cruzi and Leishmania species was achieved through genomic analysis. nih.govacs.org Bioinformatics tools allow for sequence and structural comparisons between parasitic enzymes and their human counterparts, which is vital for assessing inhibitor selectivity. researchgate.net Investigating the impact of target gene silencing or overexpression in parasites can provide validation that an enzyme is the true target of a compound like this compound. nih.govresearchgate.net

The integration of these fields creates a powerful synergy. Data from a high-throughput screen that identifies this compound as an inhibitor (a chemical finding) can be rationalized by bioinformatics data showing its target enzyme is essential for the pathogen's survival. This comprehensive analysis provides a more complete picture, guiding research from the atomic details of molecular interactions to the broader context of cellular and organismal impact. researchgate.net

Exploration of Undiscovered Biological Activities and Mechanistic Hypotheses

While this compound is well-established as a potent inhibitor of certain aminopeptidases, ongoing research seeks to uncover novel biological functions and therapeutic applications. These explorations are driven by new experimental findings and mechanistic hypotheses that expand the compound's known biological footprint.

One of the most significant emerging areas of research involves the role of this compound in modulating the extracellular matrix. A study investigating its effects on cardiac fibroblasts revealed that this compound, a specific inhibitor of aminopeptidase B, can reduce both basal and TGF-β1-stimulated collagen production. researchgate.net This anti-fibrotic effect was mechanistically linked to a pronounced inhibition of lysyl oxidase (LOX) activity, a critical enzyme in collagen cross-linking. researchgate.net The compound was also found to inhibit the activity of matrix metalloproteinases MMP-1 and MMP-2. researchgate.net This discovery suggests a previously unrecognized role for this compound in tissue remodeling and fibrosis, opening potential therapeutic avenues for cardiac and other fibrotic diseases.

Table 1: Effect of this compound on Extracellular Matrix Components in Cardiac Fibroblasts Data derived from a study on rat cardiac fibroblasts. researchgate.net

| Condition | Parameter Measured | Effect of this compound |

|---|---|---|

| Control (Basal) | Soluble Collagen Production | Reduction |

| Control (Basal) | Non-Soluble Collagen Production | Reduction |

| Control (Basal) | Lysyl Oxidase Activity | Inhibition |

| TGF-β1-Treated | Soluble Collagen Production | Reduction |

| TGF-β1-Treated | Non-Soluble Collagen Production | Reduction |

| TGF-β1-Treated | Lysyl Oxidase Activity | Inhibition |

Another area of exploration is the deeper mechanistic impact of this compound in parasites. It is known to inhibit M17 leucine aminopeptidases, which are vital for nutrient acquisition in parasites like T. brucei. nih.gov However, a mechanistic hypothesis suggests its effects go beyond simple starvation. In T. brucei, an M17 LAP is directly involved in the segregation of kinetoplast DNA, and its inhibition leads to a delay in cytokinesis. nih.gov This indicates that this compound could disrupt fundamental processes of parasite cell division and replication, representing a more complex mechanism of action that could be exploited for developing new anti-parasitic strategies.

Finally, a powerful bioinformatics-driven hypothesis involves mining microbial genomes for biosynthetic gene clusters (BGCs) that are similar to the one responsible for producing this compound. researchgate.net This approach could lead to the discovery of new, naturally occurring structural analogs of this compound. These related compounds may possess novel biological activities, such as inhibiting different enzyme classes or exhibiting improved selectivity, thereby uncovering a wealth of "undiscovered" bioactivity from a known molecular scaffold.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Actinonin |

| Amastatin (B1665947) |

| This compound |

| Bestatin |

Conclusion

Synthesis of Key Academic Contributions of Arphamenine A Research

The research surrounding this compound has made several key academic contributions. Its discovery and characterization provided the scientific community with a uniquely potent and selective chemical probe for studying Aminopeptidase (B13392206) B. nih.gov The elucidation of its structure, featuring a non-hydrolyzable ketomethylene peptide bond isostere, advanced the field of pseudopeptide chemistry and the rational design of enzyme inhibitors. nih.govmdpi.com Functionally, the use of this compound has been instrumental in defining the role of AP-B in diverse physiological contexts, including the renin-angiotensin system, tissue fibrosis, and intestinal peptide transport. nih.govresearchgate.nettandfonline.com

Identification of Promising Future Research Avenues in Chemical Biology

The unique properties of this compound suggest several promising directions for future research in chemical biology.

Development of Chemical Probes: this compound can serve as a scaffold for the design of advanced chemical probes. mpg.de The synthesis of fluorescently labeled or photo-crosslinkable analogs would enable the real-time visualization of AP-B activity and its localization within living cells, providing deeper insights into its dynamic regulation. mdpi.com

Drug Discovery and Development: The observed biological activities of this compound, particularly in relation to cardiovascular fibrosis and cancer, warrant further investigation into its therapeutic potential. medchemexpress.comresearchgate.net Structure-activity relationship studies on this compound analogs could lead to the development of new drug candidates with improved potency and selectivity. mdpi.com

Biosynthetic Engineering: The elucidation of the this compound biosynthetic pathway opens the door to synthetic biology approaches. nih.gov Engineering the responsible gene cluster could allow for the production of novel pseudopeptides with altered specificities or enhanced activities. tandfonline.com

Exploring Target promiscuity: The finding that this compound interacts with the PepT1 transporter highlights the importance of characterizing the full spectrum of a molecule's biological targets. tandfonline.commdpi.com Future studies could employ chemoproteomic approaches to identify other potential binding partners of this compound, possibly uncovering new biological functions.

Q & A

Q. What is the mechanism of action of Arphamenine A as an aminopeptidase inhibitor?

this compound competitively inhibits aminopeptidases by binding to the enzyme's active site, preventing substrate hydrolysis. Experimental validation involves preincubating the enzyme (e.g., LAPTc) with this compound and measuring residual activity using fluorogenic substrates like LSTVIVR. Dose-response curves (0.005–100 µM for Bestatin; 1.76–900 µM for this compound) and IC50 calculations via Hill function modeling in OriginPro 8 are critical for quantifying inhibition .

Q. How does this compound's inhibitory efficiency compare to other aminopeptidase inhibitors like Bestatin?

this compound exhibits lower potency than Bestatin, with IC50 values of 15.75 µM versus 0.35 µM for LAPTc inhibition. This difference is attributed to structural variations affecting binding affinity. Comparative studies require standardized conditions: 3 nM enzyme, 150 µM substrate, and 40-minute incubation to ensure reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing high-throughput screening (HTS) assays involving this compound?

Key parameters include:

- Robustness (Z' factor) : Values >0.5 (e.g., 0.61–0.80 in mock screens) ensure assay reliability.

- Signal-to-background ratio : ≥48:1 minimizes false positives.

- Dose-response validation : Use serial dilutions (e.g., 10 concentrations in DMSO) and include controls (0% and 100% inhibition) to normalize data .

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

Variability may arise from differences in enzyme sources (e.g., recombinant vs. native), substrate kinetics, or assay conditions. To reconcile

- Standardize kinetic parameters (e.g., Km values for substrates).

- Validate inhibition curves with nonlinear regression models (e.g., Hill function) and ensure consistent preincubation times (e.g., 15 minutes) .

Q. What methodological approaches are recommended for studying this compound's role in pathogen metabolism (e.g., trypanosomatids)?

Focus on leucine catabolism pathways, as this compound disrupts mevalonate production—a precursor for ergosterol synthesis in pathogens. Use:

- Metabolomic profiling : Quantify mevalonate levels post-inhibition.

- Genetic knockouts : Compare pathogen viability in aminopeptidase-deficient strains versus wild-type under this compound treatment .

Q. How should researchers address solubility and stability issues when preparing this compound for in vitro assays?

- Solubility : Prepare stock solutions in DMSO (≤1% final concentration) to avoid precipitation.

- Stability : Conduct time-course experiments to confirm inhibitor integrity during prolonged incubations (e.g., 40 minutes at 25°C) .

Data Analysis and Reporting Guidelines

Q. What statistical practices are essential for reporting this compound inhibition data?

- Report IC50 values with confidence intervals (e.g., nonlinear regression ± SEM).

- Adhere to metric system conventions (e.g., µM, nM) and avoid exceeding three significant figures unless justified by instrument precision .

Q. How can researchers ensure reproducibility when comparing this compound's effects across different aminopeptidase isoforms?

- Use isoform-specific substrates (e.g., Leu-MNA for leucine aminopeptidases).

- Validate cross-reactivity via inhibition assays with purified isoforms and structural modeling of binding pockets .

Research Design and Ethical Compliance

Q. What steps are necessary to formulate a research question on this compound that addresses gaps in aminopeptidase inhibitor studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.